6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chromen-2-one core structure, substituted with dichloro groups at positions 6 and 8, and a pyrrolidinylcarbonyl group at position 3. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromone and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichloro groups at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, may be used.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are typically employed.
Substitution: Nucleophiles, such as amines or thiols, can be used to replace the dichloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromen-2-one derivatives, while substitution reactions may result in the formation of various substituted chromen-2-one compounds.
Scientific Research Applications
6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-(morpholinylcarbonyl)chromen-2-one: Similar in structure but with a morpholinyl group instead of a pyrrolidinyl group.
6,8-Dichloro-3-(piperidinylcarbonyl)chromen-2-one: Contains a piperidinyl group instead of a pyrrolidinyl group.
6,8-Dichloro-3-(azetidinylcarbonyl)chromen-2-one: Features an azetidinyl group in place of the pyrrolidinyl group.
Uniqueness
The uniqueness of 6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one lies in its specific substitution pattern and the presence of the pyrrolidinylcarbonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,8-dichloro-3-(pyrrolidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAIUXVGDXKVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.